Cas no 922061-77-6 (5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)

5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
- AKOS024635584
- 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- F2277-0048
- 922061-77-6
- 5-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
-
- インチ: 1S/C15H16N2O4S2/c1-10-3-6-14(22-10)23(19,20)16-11-4-5-13-12(9-11)15(18)17(2)7-8-21-13/h3-6,9,16H,7-8H2,1-2H3
- InChIKey: POQSPRUDAQMPDE-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(C)S1)(NC1C=CC2=C(C=1)C(N(C)CCO2)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 352.05514934g/mol
- どういたいしつりょう: 352.05514934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 112Ų
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2277-0048-30mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-2mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-10mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-15mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-3mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-20mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-20μmol |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2277-0048-1mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2277-0048-40mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2277-0048-100mg |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
922061-77-6 | 90%+ | 100mg |
$372.0 | 2023-05-16 |
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamideに関する追加情報
Introduction to 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide and Its Significance in Modern Chemical Research
5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide, identified by the CAS number 922061-77-6, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule represents a sophisticated fusion of heterocyclic structures, featuring a thiophene sulfonamide moiety linked to a benzoxazepine scaffold. The unique structural attributes of this compound make it a promising candidate for further exploration in drug discovery and therapeutic development.
The benzoxazepine core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Specifically, the 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl substituent introduces rigidity and specific electronic properties to the molecule, which can be leveraged to modulate its biological activity. This structural feature is particularly relevant in the context of developing novel small-molecule inhibitors or agonists for therapeutic applications.
The thiophene sulfonamide component of 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide adds another layer of complexity and functionality. Thiophene derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group further enhances the molecule's potential by providing a site for hydrogen bonding interactions with biological targets. These interactions are critical for the design of high-affinity ligands that can selectively bind to specific proteins or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and potential interactions of such complex molecules with greater accuracy. The integration of these computational tools with experimental data has been instrumental in refining the structure-activity relationships (SAR) of 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide. These studies have highlighted the importance of optimizing both the benzoxazepine and thiophene sulfonamide moieties to enhance binding affinity and reduce off-target effects.
In the realm of drug discovery, 922061-77-6 represents a valuable scaffold for developing novel therapeutics. The compound's unique structural features offer multiple opportunities for derivatization and optimization. For instance, modifications to the methyl groups or the oxo group in the benzoxazepine ring could alter electronic properties and influence binding interactions. Similarly, variations in the thiophene sulfonamide moiety could fine-tune solubility and metabolic stability.
The growing interest in targeted therapies has spurred research into small molecules that can selectively modulate specific biological pathways. 5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide has emerged as a promising candidate for such applications due to its ability to interact with key enzymes or receptors involved in disease pathways. Preclinical studies have begun to explore its potential in models of inflammation and cancer by investigating its effects on relevant signaling cascades.
The synthesis of 922061-77-6 presents an interesting challenge from a synthetic chemistry perspective. The construction of the benzoxazepine ring requires multi-step reactions that often involve cyclization and functional group transformations. The introduction of the thiophene sulfonamide moiety further complicates the synthetic route but also offers opportunities for innovative synthetic strategies. Recent publications have described novel methodologies for constructing these types of heterocyclic compounds using transition-metal catalysis or organometallic reagents.
The development of new analytical techniques has also contributed to our understanding of 5-methyl-N-(4-methyl-oxygenated)-thiophene-sulfonamide derivatives. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are particularly useful for characterizing complex molecules like this one. These techniques provide detailed information about molecular structure and purity, which are essential for both research and industrial applications.
As research in chemical biology continues to evolve, compounds like 922061_77_6 will play an increasingly important role in understanding disease mechanisms and developing novel treatments. The integration of interdisciplinary approaches—combining synthetic chemistry,biological assays,and computational modeling—will be crucial for unlocking their full potential. Future studies may focus on exploring derivatives with enhanced bioavailability,reduced toxicity,or improved pharmacokinetic profiles.
The broader implications of this research extend beyond academic curiosity。The development of new therapeutic agents relies heavily on our ability to discover,synthesize,and optimize molecules with desired biological properties。Compounds like 5_methyl_N_(tetrahydro_benzoxazepin_7_yl)_thiophene_sulfonamide exemplify how innovative chemical design can lead to breakthroughs in medicine。By continuing to investigate their mechanisms of action,we can identify new targets for intervention and improve existing treatments。
922061-77-6 (5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide) 関連製品
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